molecular formula C15H22BNO4 B1379768 Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1350989-93-3

Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B1379768
CAS RN: 1350989-93-3
M. Wt: 291.15 g/mol
InChI Key: FVDWZYDAKIIASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a chemical compound with the molecular formula C15H21BO4 . It is also known by other names such as Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and 4-Ethoxycarbonylphenylboronic acid pinacol ester .


Molecular Structure Analysis

The molecular weight of this compound is 276.14 g/mol . The IUPAC name is ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate . The InChI is InChI=1S/C15H21BO4/c1-6-18-13(17)11-7-9-12(10-8-11)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3 .


Physical And Chemical Properties Analysis

The molecular formula of Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is C15H21BO4 . The molecular weight is 276.14 g/mol .

Scientific Research Applications

Here’s a comprehensive analysis of “2-AMINO-4-ETHOXYCARBONYLPHENYLBORONIC ACID, PINACOL ESTER” focusing on its scientific research applications:

Synthesis of Indolo [3,4-cd] benzazepines

This compound is used as a reactant in the synthesis of indolo [3,4-cd] benzazepines through Pictet-Spengler-type cyclizations. These compounds have potential applications in medicinal chemistry due to their biological activities .

Antimicrobial Amphiphilic Aryl Peptideomimetics

It serves as a building block in creating antimicrobial amphiphilic aryl peptideomimetics. These molecules mimic peptides and can be used in developing new antimicrobial agents .

Pyridoquinazolines and Benzo [h] [1,6]naphthyridines Synthesis

The compound is involved in intramolecular electrophilic substitution reactions to synthesize pyridoquinazolines and benzo[h][1,6]naphthyridines, which are important for pharmaceutical research .

Hydrolysis Susceptibility Studies

Research has been conducted on the susceptibility of phenylboronic pinacol esters like this compound to hydrolysis. Understanding this process is crucial for its application in various chemical reactions .

ROS-responsive Drug Delivery System

A study has modified hyaluronic acid with phenylboronic acid pinacol ester to develop a reactive oxygen species (ROS)-responsive drug delivery system. This system encapsulates curcumin to form nanoparticles for targeted drug delivery .

For further detailed analysis or additional applications, accessing specialized databases or scientific literature might be necessary.

MilliporeSigma - 2-Aminophenylboronic acid pinacol ester Springer - Hydrolysis of phenylboronic pinacol esters Journal of Nanobiotechnology - Phenylboronic acid pinacol ester functionalized ROS-responsive drug delivery system

properties

IUPAC Name

ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO4/c1-6-19-13(18)10-7-8-11(12(17)9-10)16-20-14(2,3)15(4,5)21-16/h7-9H,6,17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDWZYDAKIIASA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

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